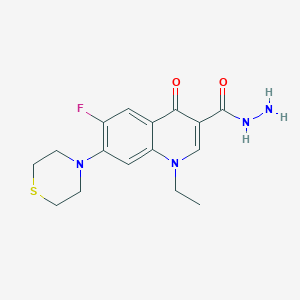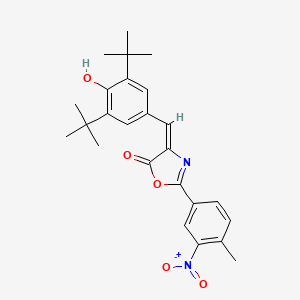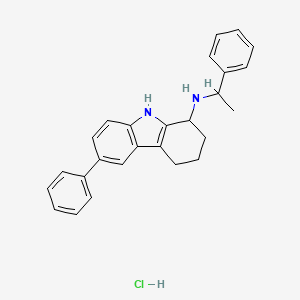
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride, also known as PEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of carbazole derivatives, which have been found to possess a wide range of biological activities.
作用機序
The mechanism of action of 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride is not fully understood, but it has been suggested that it may act through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. It has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 and matrix metalloproteinases.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of microglia and astrocytes. It has also been found to induce apoptosis in cancer cells and to inhibit angiogenesis.
実験室実験の利点と制限
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to penetrate the blood-brain barrier. However, it also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to possess neuroprotective properties. Another potential application is in the treatment of cancer, where it has been found to possess anticancer properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成法
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride can be synthesized using a variety of methods, including the reduction of 6-nitrocarbazole with sodium borohydride, followed by the reaction with 1-bromo-1-phenylethane and phenylmagnesium bromide. The final product is obtained by treatment with hydrochloric acid.
科学的研究の応用
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine hydrochloride has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and cardiovascular disease. It has been found to possess neuroprotective, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
6-phenyl-N-(1-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazol-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2.ClH/c1-18(19-9-4-2-5-10-19)27-25-14-8-13-22-23-17-21(20-11-6-3-7-12-20)15-16-24(23)28-26(22)25;/h2-7,9-12,15-18,25,27-28H,8,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDLMYDKLPJMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2CCCC3=C2NC4=C3C=C(C=C4)C5=CC=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5056084.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-cyclohexylpiperazine](/img/structure/B5056090.png)
![6-amino-1-benzyl-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5056091.png)
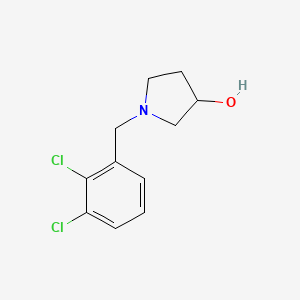
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5056101.png)
![4'-(3-bromophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5056102.png)
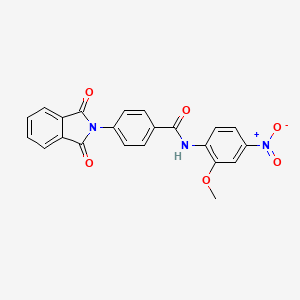
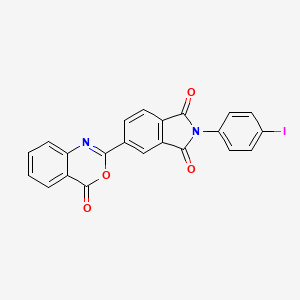
![N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(1-phenylethyl)glycinamide](/img/structure/B5056123.png)
![methyl 3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoate](/img/structure/B5056126.png)
![8-methyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5056139.png)
